1-(4-fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazin-1-yl]hexa-2,4-diyn-1-yl}piperazine
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Overview
Description
1-(4-fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazin-1-yl]hexa-2,4-diyn-1-yl}piperazine is an organic compound that features a piperazine ring substituted with fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazin-1-yl]hexa-2,4-diyn-1-yl}piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and piperazine.
Reaction Conditions: The reaction is carried out under reflux conditions using a suitable solvent such as diethylene glycol monomethyl ether.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazin-1-yl]hexa-2,4-diyn-1-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazin-1-yl]hexa-2,4-diyn-1-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazin-1-yl]hexa-2,4-diyn-1-yl}piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A major metabolite of niaprazine, used as a sedative and hypnotic drug.
1-(2-Fluorophenyl)piperazine: Another fluorinated piperazine derivative with similar pharmacological properties.
Uniqueness
1-(4-fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazin-1-yl]hexa-2,4-diyn-1-yl}piperazine is unique due to its specific substitution pattern and the presence of multiple fluorophenyl groups, which may confer distinct electronic and steric properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[6-[4-(4-fluorophenyl)piperazin-1-yl]hexa-2,4-diynyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F2N4/c27-23-5-9-25(10-6-23)31-19-15-29(16-20-31)13-3-1-2-4-14-30-17-21-32(22-18-30)26-11-7-24(28)8-12-26/h5-12H,13-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELZRXVRPXMNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CC#CCN2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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